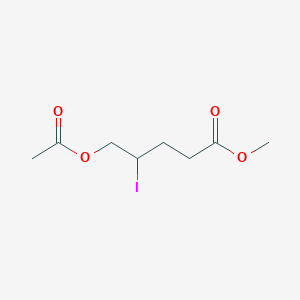

Methyl 5-(acetyloxy)-4-iodopentanoate

Description

Methyl 5-(acetyloxy)-4-iodopentanoate is a synthetic ester featuring a pentanoate backbone substituted with an acetyloxy group at position 5 and an iodine atom at position 2. This compound is of interest in organic synthesis and pharmaceutical research due to its reactive iodinated and esterified structure.

Properties

CAS No. |

653569-81-4 |

|---|---|

Molecular Formula |

C8H13IO4 |

Molecular Weight |

300.09 g/mol |

IUPAC Name |

methyl 5-acetyloxy-4-iodopentanoate |

InChI |

InChI=1S/C8H13IO4/c1-6(10)13-5-7(9)3-4-8(11)12-2/h7H,3-5H2,1-2H3 |

InChI Key |

QMEXGFHBZCNKGG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC(CCC(=O)OC)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(acetyloxy)-4-iodopentanoate typically involves the esterification of 5-hydroxy-4-iodopentanoic acid with methanol in the presence of an acid catalyst. The acetyloxy group is introduced through acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and acetylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the iodine atom, leading to the formation of iodinated by-products.

Reduction: Reduction of the iodine atom can yield the corresponding hydrocarbon derivative.

Substitution: The iodine atom can be substituted with other nucleophiles, such as in Suzuki-Miyaura coupling reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products:

Oxidation: Iodinated by-products.

Reduction: Hydrocarbon derivatives.

Substitution: Various substituted pentanoates depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(acetyloxy)-4-iodopentanoate has several applications in scientific research:

Biology: Potential use in the synthesis of biologically active compounds.

Medicine: Investigated for its role in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(acetyloxy)-4-iodopentanoate involves its reactivity due to the presence of the acetyloxy and iodine groups. These functional groups facilitate various chemical transformations, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Pentanoate Esters

Methyl 5-Azidopentanoate (1k)

- Structure : Features a methyl ester and an azide group at position 5 (vs. acetyloxy and iodine in the target compound) .

- Reactivity : The azide group enables click chemistry applications (e.g., Cu-catalyzed cycloadditions), whereas the iodine in the target compound is more suited for Suzuki-Miyaura couplings.

- Spectroscopy : Azide stretching vibrations (~2100 cm⁻¹ in IR) distinguish it from the target compound’s C–I stretching (~500 cm⁻¹).

Ethyl 5-(2-Chloro-4-Fluorophenyl)-5-Oxopentanoate

- Structure : Ethyl ester with a ketone and chloro/fluorophenyl substituents (vs. methyl ester, acetyloxy, and iodine) .

- Electronic Effects : Chlorine and fluorine, being smaller and more electronegative than iodine, reduce polarizability and alter reaction kinetics in nucleophilic substitutions.

- Applications : The ketone group facilitates condensation reactions, unlike the acetyloxy group in the target compound, which may undergo hydrolysis.

Ester and Backbone Variants

(2R,4R)-Ethyl 5-([1,1'-Biphenyl]-4-yl)-4-Amino-2-Methylpentanoate Hydrochloride

- Structure: Ethyl ester with amino, biphenyl, and methyl groups; stereochemistry influences bioactivity .

- Solubility : The hydrochloride salt improves water solubility, contrasting with the target compound’s lipophilic profile.

- Applications: Potential in peptidomimetics due to the amino group, whereas the iodine in the target compound may prioritize radiopharmaceutical uses.

{[6-(Dihydroxymethyl)-3,4,5-Trihydroxyoxan-2-yl]Oxy}Methyl 5-(3,4-Dihydroxyphenyl)-4-Hydroxypentanoate

- Structure: Glucuronide-conjugated pentanoate with multiple hydroxyls and a phenyl group .

- Solubility : High polarity from hydroxyls enhances aqueous solubility, unlike the iodine and acetyloxy in the target compound.

- Metabolism : Likely a Phase II metabolite due to glucuronidation, whereas the target compound’s iodine may resist metabolic degradation.

Functional Group and Reactivity Comparisons

Biological Activity

Methyl 5-(acetyloxy)-4-iodopentanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features an iodine atom, which may contribute to its unique biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing iodine have been shown to inhibit tumor growth in various cancer models. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

Case Study:

A study demonstrated that iodine-containing compounds could inhibit the growth of liver cancer cells in vitro. The findings suggested that these compounds disrupt the signaling pathways crucial for tumor survival and proliferation .

Anti-inflammatory Effects

Research has also suggested that this compound may possess anti-inflammatory properties. Compounds with similar structures have been found to inhibit pro-inflammatory cytokines, which are pivotal in the pathogenesis of various inflammatory diseases.

Mechanism:

The anti-inflammatory effects are primarily attributed to the inhibition of nuclear factor kappa B (NF-κB) activation, leading to reduced expression of inflammatory mediators such as TNF-alpha and IL-6 .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest moderate bioavailability, with metabolism occurring primarily in the liver. The compound's half-life and excretion pathways remain to be fully elucidated.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Antitumor Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | C8H13IO4 | Moderate | Present |

| Ethyl 2-iodohexanoate | C8H15IO2 | High | Low |

| 5-(Acetyloxy)-4-iodopentanoic acid | C8H13IO4 | Moderate | Present |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.